21-epi-Serratenediol

Description

Chemical Identity and Structural Characterization of 21-epi-Serratenediol

IUPAC Nomenclature and Molecular Formula

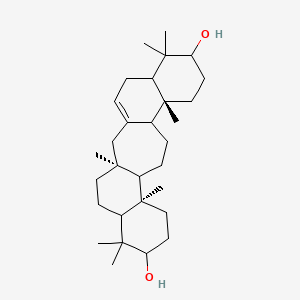

The IUPAC name for this compound is (3β,21β)-serrat-14-ene-3,21-diol , reflecting its stereochemical configuration. Its molecular formula is C₃₀H₅₀O₂ , identical to serratenediol but distinguished by the spatial orientation of the hydroxyl group at C-21. The compound’s systematic name derives from its pentacyclic serratene backbone with hydroxyl groups at positions 3 and 21.

Stereochemical Configuration and Epimeric Differentiation

This compound is the C-21 epimer of serratenediol, differing in the β-orientation of its 21-hydroxyl group compared to the α-orientation in serratenediol. This stereochemical distinction is critical for its physical and spectroscopic properties:

- Specific rotation : [α] = -19° (c = 1.29 in CHCl₃), contrasting with serratenediol’s rotation (data not fully reported in sources).

- Epimer differentiation : The C-21 configuration alters hydrogen-bonding patterns and molecular packing, as evidenced by distinct melting points (21-epi: 274–277°C vs. serratenediol: unreported in sources).

Crystallographic Analysis and X-ray Diffraction Studies

No direct X-ray crystallographic data for this compound are available in the provided sources. However, serratenediol derivatives (e.g., acetates) have been studied via NMR and mass spectrometry, revealing chair conformations in ring systems and axial-equatorial hydroxyl orientations. Computational models suggest similar pentacyclic rigidity in this compound, with minor torsional adjustments at C-21.

Comparative Analysis with Serratenediol and Related Triterpenoids

| Property | This compound | Serratenediol |

|---|---|---|

| Molecular formula | C₃₀H₅₀O₂ | C₃₀H₅₀O₂ |

| Melting point | 274–277°C | Not explicitly reported |

| Specific rotation | [α] = -19° (CHCl₃) | Data insufficient |

| Key differentiation | β-OH at C-21 | α-OH at C-21 |

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,11R,16R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1 |

InChI Key |

FMUNNDDBCLRMSL-IMJGNQINSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 21-epi-Serratenediol typically involves the extraction from natural sources such as the bark of Sitka spruce. The extraction process includes crushing the bark and using solvents to isolate the triterpene compounds. The crude extract is then purified using chromatographic techniques to obtain this compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The scalability of these methods depends on the availability of natural sources and the efficiency of the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

21-epi-Serratenediol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of alkanes or alcohols .

Scientific Research Applications

Unfortunately, the available search results do not offer an in-depth focus specifically on the applications of the compound "21-epi-Serratenediol." However, the search results do provide some relevant information regarding serratene-type triterpenoids and related compounds, along with their potential applications:

Overview of Serratene-Type Triterpenoids

- Source: Serratene-type triterpenoids, including this compound, can be isolated from Huperzia serrata .

- Activity: Research indicates that 21-epi-SE can significantly suppress the proliferation of HL-60 cells, exhibiting an inhibitory activity of 81.4% .

- Structure: Serratenediol and this compound are unique pentacyclic compounds containing a 7-membered ring .

Potential Medicinal Applications of Ferns and Related Compounds

- Ferns produce secondary metabolites with various bioactivities that could be useful in treating diseases .

- These substances have demonstrated diverse pharmacological effects, including cytotoxicity, hepatoprotective, antihyperglycemic, leishmanicidal, trypanocidal, anti-nociceptive, anti-inflammatory, immunomodulatory, and chemopreventive activities .

- Huperzia phlegmaria has shown cytotoxic activities against HuCCA-1, A-549, HepG2, and MOLT-3 cancer cell lines .

Phenolic Compounds and Nanotechnology

- Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are being researched for their role in managing diabetes due to their effects on glucose homeostasis .

- Phenolic-enabled nanotechnology (PEN) is emerging for biomedical applications, utilizing phenolics for particle engineering and synthesizing nanohybrid materials .

Mechanism of Action

The mechanism of action of 21-epi-Serratenediol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 21-epi-Serratenediol with four structurally related serratene derivatives, highlighting key differences in functional groups, molecular weight, and bioactivity:

Key Observations:

- Epimerization : The distinction between this compound and serratenediol lies in the stereochemistry of the hydroxyl group at C21 (β vs. α) .

- Functional Group Modifications : The introduction of a ketone at C16 (e.g., 3,21-Dihydroxy-14-serraten-16-one) increases molecular weight by 14 g/mol and alters polarity .

This compound

- Cancer Chemoprevention : Demonstrates inhibitory effects on tumor cell proliferation in vitro, though mechanisms remain under investigation .

- Natural Source : Co-occurs with Huperzine B in Lycopodium serratum, but unlike Huperzine B (an acetylcholinesterase inhibitor), it lacks direct cognitive-enhancing activity .

Serratenediol (3β,21α-diol)

- Bioactivity : Shows moderate anti-inflammatory activity in macrophage models, possibly due to altered hydroxyl group orientation affecting receptor binding .

3,21-Dihydroxy-14-serraten-16-one

- Antimicrobial Potential: Exhibits weak activity against Gram-positive bacteria, attributed to the 16-keto group enhancing interaction with bacterial membranes .

This compound-3-acetate

Research Implications and Gaps

- Structural-Activity Relationships (SAR): Minor modifications (e.g., epimerization, acetylation) significantly alter bioactivity, emphasizing the need for targeted synthetic studies .

- Synergistic Effects : Co-occurrence with alkaloids in plant extracts (e.g., Huperzine B) warrants exploration of combinatorial therapies .

Biological Activity

21-epi-Serratenediol is a triterpene compound derived from the bark of the Sitka spruce (Picea sitchensis). This compound belongs to the class of triterpenoids, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its unique structural configuration among triterpenoids. Its structure contributes to its biological activity, influencing its interaction with various molecular targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can reduce inflammation in various models, including those related to arthritis and other inflammatory diseases.

Anticancer Effects

The anticancer potential of this compound has been a focal point in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-435S), colon (HT-29), and gastric cancer (AGS) cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, primarily through modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : It inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell growth.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered at varying doses, resulting in a significant reduction in paw swelling and joint damage compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated rats.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against human breast cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed that the compound induced apoptosis in these cells .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other triterpenoids:

| Compound | Anti-inflammatory Activity | Anticancer Activity | Source |

|---|---|---|---|

| This compound | High | High | Sitka spruce bark |

| Serratenediol | Moderate | Moderate | Various plant sources |

| Lycoclavanol | Low | High | Various plant sources |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.